3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of pyrazole, pyridine, and oxadiazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent. The oxadiazole ring can be synthesized via cyclization reactions involving nitriles and hydrazides under acidic or basic conditions. The final step involves coupling the pyrazole and oxadiazole intermediates with the pyridine moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent on the pyrazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The presence of multiple heteroatoms allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides, amines, or alcohols .
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of multiple heteroatoms and functional groups allows for diverse interactions with biological molecules, contributing to its broad range of biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline
- ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, pyridine, and oxadiazole moieties, which provide a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6O2/c15-10-7-18-21(8-10)9-12-19-14(23-20-12)13(22)17-6-4-11-3-1-2-5-16-11/h1-3,5,7-8H,4,6,9H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNKSSNAEHJWIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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